molecular formula C21H17N B14342143 Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- CAS No. 105467-76-3

Dibenz(a,j)acridine, 1,4,8,9-tetrahydro-

Cat. No.: B14342143
CAS No.: 105467-76-3
M. Wt: 283.4 g/mol
InChI Key: HKBSPMLLGMUOCP-UHFFFAOYSA-N
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Description

Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- is a polycyclic aromatic nitrogen heterocyclic compound. These compounds are often found as pollutants resulting from industrial processes, combustion of fossil fuels, and cigarette smoke .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with nitrogen-containing reagents under high-temperature conditions to form the polycyclic structure . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic nitrogen heterocyclic compounds in various chemical reactions.

    Biology: Research into its mutagenic and carcinogenic properties helps in understanding the mechanisms of chemical-induced mutations and cancer development.

    Medicine: Studies on its biological activity contribute to the development of drugs and therapeutic agents.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism by which Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- exerts its effects involves its interaction with DNA and other cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- is unique due to its specific structure, which influences its chemical reactivity and biological activity. Its tetrahydro form provides distinct properties compared to fully aromatic analogs .

Properties

CAS No.

105467-76-3

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17(22),19-nonaene

InChI

InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-5,7,10,12-13H,6,8-9,11H2

InChI Key

HKBSPMLLGMUOCP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C3C4=C(CC=CC4)C=CC3=N2)C5=CC=CC=C51

Origin of Product

United States

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